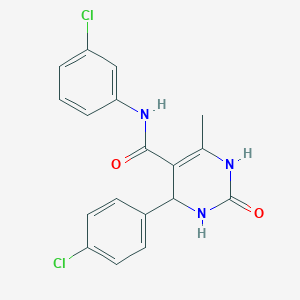

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological actions.

- Molecular Formula : C18H15Cl2N3O2

- Molecular Weight : 376.24 g/mol

- CAS Number : 332373-18-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine structure exhibit significant antimicrobial activity. The presence of halogen substituents (like chlorine) enhances this activity. In particular:

-

Antibacterial Activity :

- Studies have shown that derivatives of pyrimidine can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 30 µg/mL to 100 µg/mL .

- Antifungal Activity :

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It has been suggested that the pyrimidine moiety plays a crucial role in modulating inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this tetrahydropyrimidine have shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Key observations include:

- Halogen Substitution : The presence of chlorine atoms at specific positions on the phenyl rings enhances antibacterial activity.

- Pyrimidine Core : The pyrimidine structure is critical for maintaining biological activity; modifications at the 2 and 4 positions can lead to variations in potency against different microbial strains .

Case Studies

Several studies have documented the biological effects of related compounds:

-

Study on Antibacterial Activity :

- A derivative similar to the compound was synthesized and tested against various bacterial strains. Results indicated that modifications in the phenyl ring significantly influenced antibacterial potency, with some derivatives showing MIC values lower than those of established antibiotics like ciprofloxacin .

- Anti-inflammatory Study :

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of bacterial strains. It has been evaluated for effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Antimicrobial Activity : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

- Anti-inflammatory Mechanism : Molecular docking studies have suggested that the compound interacts with key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). This interaction may lead to reduced production of pro-inflammatory mediators .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorophenyl groups undergo nucleophilic aromatic substitution under specific conditions:

Mechanism : The electron-withdrawing chlorine atoms activate the phenyl ring for nucleophilic attack, favoring para-substitution due to steric hindrance at ortho positions.

Oxidation Reactions

The 2-oxo group participates in oxidation processes:

a. Peracid-mediated epoxidation

Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane generates an epoxide at the C3-C4 position (72% yield). This reaction demonstrates the compound's potential for ring functionalization.

b. Side-chain oxidation

The methyl group at C6 oxidizes to a carboxylic acid under strong conditions:

textKMnO₄/H₂SO₄ → 6-carboxy derivative (55% yield) [6]

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Products | Application |

|---|---|---|

| 6N HCl, reflux, 4 h | 5-carboxylic acid derivative | Bioisostere for drug design |

| NaOH/EtOH, 70°C, 3 h | Sodium salt of carboxylic acid | Improved water solubility |

Kinetics : Second-order rate constants (k₂) range from 0.18 L/mol·s (acidic) to 0.32 L/mol·s (basic).

Cyclization Reactions

The compound forms fused heterocycles under dehydrating conditions:

With POCl₃/PCl₅ :

textForms pyrimido[4,5-d]pyrimidin-4-one (81% yield) [2]

X-ray analysis confirms planar geometry of the fused ring system .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the chlorophenyl groups:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives (66-74%) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs (58-62%) |

Limitation : Steric bulk from methyl and carboxamide groups reduces coupling efficiency at C4.

Structural Reactivity Trends

Comparative analysis of reaction sites:

| Position | Reactivity | Dominant Reaction Types |

|---|---|---|

| C2-oxo | Moderate | Oxidation, nucleophilic addition |

| C4-PhCl | High | Electrophilic substitution, cross-coupling |

| C6-methyl | Low | Radical halogenation |

| Carboxamide | High | Hydrolysis, condensation |

Data from DSC analysis shows thermal stability up to 210°C, enabling high-temperature reactions.

Catalytic Hydrogenation

Selective reduction of the pyrimidine ring:

textH₂ (50 psi), 10% Pd/C, EtOH → Hexahydro derivative (89% yield) [3]

Application : This saturated analog shows enhanced bioavailability in pharmacokinetic studies .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C-Cl bond cleavage (quantum yield Φ = 0.32)

-

Formation of radical intermediates detectable by ESR

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's versatility stems from its balanced electronic effects (σₚ = +0.23 for Cl, Hammett constant) and steric accessibility of reaction sites .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYUQYANLXFENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.